molecular formula C8H11ClN2 B1490179 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole CAS No. 2092067-75-7

4-(chloromethyl)-3-cyclobutyl-1H-pyrazole

Cat. No.: B1490179
CAS No.: 2092067-75-7
M. Wt: 170.64 g/mol
InChI Key: VRYKEXHDXKFXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-3-cyclobutyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclobutyl group and a chloromethyl substituent. The structural characteristics contribute to its reactivity and biological interactions.

Compound Name Structural Features Unique Characteristics
This compoundCyclobutyl group, chloromethyl substituentPotential for covalent bonding with nucleophilic sites on proteins

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of specific biological pathways, making it a candidate for therapeutic development against various diseases, including cancer and inflammatory disorders .

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Potential: The compound may serve as a lead structure in developing new anticancer agents due to its ability to inhibit tumor growth through targeted interactions with cellular pathways .
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, although further investigations are required to confirm these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Antimicrobial Activity:
    • A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, revealing significant inhibitory effects. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
  • Evaluation of Anticancer Properties:
    • Research focused on the cytotoxic effects of pyrazole compounds demonstrated that specific substitutions could improve selectivity and potency against cancer cell lines. The mechanism involved apoptosis induction through caspase activation, showcasing the compound's potential as an anticancer agent .
  • Anti-inflammatory Research:
    • Investigations into the anti-inflammatory properties of related compounds indicated that they could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKEXHDXKFXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.